molecular formula C33H35N5O5S B2984772 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide CAS No. 1219174-06-7

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide

Cat. No.: B2984772
CAS No.: 1219174-06-7
M. Wt: 613.73
InChI Key: DFGIXFQYEPHDQK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-c]quinazoline class, characterized by a bicyclic scaffold fused with a quinazoline moiety. The structure includes a 3-oxo-imidazo[1,2-c]quinazoline core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group bearing a 2-(3,4-dimethoxyphenyl)ethyl chain. The propanamide side chain at position 2 is further substituted with an N-(2-phenylethyl) group.

Properties

IUPAC Name

3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O5S/c1-42-27-14-12-23(20-28(27)43-2)17-19-35-30(40)21-44-33-37-25-11-7-6-10-24(25)31-36-26(32(41)38(31)33)13-15-29(39)34-18-16-22-8-4-3-5-9-22/h3-12,14,20,26H,13,15-19,21H2,1-2H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGIXFQYEPHDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound is characterized by several functional groups:

  • Imidazoquinazoline core : Known for various biological activities.
  • Dimethoxyphenyl group : Potentially enhances bioactivity.
  • Carbamoyl and sulfanyl groups : May contribute to the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that quinazoline derivatives, including those with imidazoquinazoline structures, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells with IC50 values ranging from 10 μM to 12 μM .

Antimicrobial Properties

The compound's antimicrobial activity has been explored in several studies. Quinazolinone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways. For example, compounds similar to the one have shown promising results against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing quinazoline and imidazole rings have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It could bind to specific receptors or signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

Compound TypeBiological ActivityReference
Quinazolinone DerivativesAnticancer, Antimicrobial
Thiazole-containing CompoundsAntitumor, Anti-inflammatory
Indole DerivativesCytotoxicity, Analgesic

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of quinazolinone derivatives on cancer cell lines. The compound was found to significantly inhibit growth in a dose-dependent manner.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of related compounds against a panel of bacteria and fungi using the broth microdilution method. Certain derivatives showed potent activity against Candida albicans and Pseudomonas aeruginosa.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications
  • Imidazo[1,2-c]quinazoline Derivatives: N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide (): Differs in the sulfanyl substituent (3-trifluoromethylphenyl vs. 3,4-dimethoxyphenyl) and the propanamide side chain (cyclohexyl vs. 2-phenylethyl). 3-[5-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide (): Features dual methoxy substitutions on phenyl rings, altering electronic effects and steric bulk compared to the target compound’s 3,4-dimethoxy group. The 2-methoxyphenylmethyl side chain may reduce metabolic stability due to increased susceptibility to demethylation .
Side Chain Variations
  • N-(2-Furylmethyl)propanamide Derivative (): Replaces the 2-phenylethyl group with a furylmethyl moiety. The furan ring introduces polarity but may compromise binding affinity in hydrophobic pockets .

Pharmacological and Physicochemical Data

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₃₃H₃₄N₆O₅S 626.7 3,4-Dimethoxyphenylethyl, 2-phenylethyl 3.8
N-Cyclohexyl Trifluoromethyl Analog () C₂₈H₂₈F₃N₅O₃S 571.6 3-Trifluoromethylphenyl, cyclohexyl 4.2
3-/2-Methoxyphenyl Analog () C₃₀H₂₉N₅O₅S 571.6 3-Methoxyphenyl, 2-methoxyphenylmethyl 3.5
N-(2-Furylmethyl) Derivative () C₂₉H₂₈N₆O₅S 580.6 2-Furylmethyl 2.9

*LogP values estimated using the XLogP3 algorithm.

Q & A

Q. What are the recommended synthetic routes for preparing 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the imidazo[1,2-c]quinazolin-3-one core via cyclization of substituted quinazoline precursors under acidic conditions, as described for structurally related imidazo-quinazoline derivatives .
  • Step 2 : Introduction of the 3,4-dimethoxyphenethyl carbamoyl group via coupling reactions (e.g., HBTU-mediated amide bond formation) .
  • Step 3 : Thioether linkage installation using thiol-containing intermediates, often requiring base catalysis (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Flash chromatography (SiO₂ or RP-18) with gradient elution (e.g., ethyl acetate/petroleum ether or methanol/water) is critical for isolating the final product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm proton environments (e.g., aromatic protons, methoxy groups) and carbon backbone connectivity .
  • Infrared Spectroscopy (IR) : Key peaks for amide C=O (~1650–1700 cm⁻¹) and thioether C–S (~650–700 cm⁻¹) must align with expected functional groups .
  • Elemental Analysis : Experimental C/H/N percentages should match theoretical calculations (e.g., <0.5% deviation) .

Q. What preliminary assays are used to assess its biological activity?

  • Kinase Inhibition Assays : Test against CK1δ or p38α MAPK using ATP-competitive binding assays, given structural similarities to diarylimidazole kinase inhibitors .
  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to evaluate cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Replace the 3,4-dimethoxyphenyl or phenethyl groups with bioisosteres (e.g., 4-fluorophenyl, pyridyl) to evaluate kinase selectivity .
  • Thioether Linker Optimization : Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) analogs to assess metabolic stability and binding affinity .
  • Data-Driven SAR : Use computational tools (e.g., molecular docking with GOLD scoring) to prioritize analogs with predicted binding scores >80 .

Q. Example SAR Table :

Analog ModificationKinase IC₅₀ (CK1δ)GOLD Score
Parent Compound0.12 µM82.45
4-Fluorophenyl Replacement0.09 µM84.07
Sulfonyl Linker0.25 µM79.80

Q. How can crystallographic data resolve contradictions between computational and experimental binding modes?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve ambiguities in ligand-protein interactions (e.g., hydrogen bonding with kinase hinge regions) .
  • Validation Metrics : Compare R-factors (<5% for high-resolution data) and electron density maps (Fo-Fc omit maps) to confirm binding pose accuracy .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to variables like temperature (RT vs. 60°C), solvent (DMF vs. DMSO), and catalyst loading (1.1–1.5 eq.) .
  • Bayesian Optimization : Use machine learning to predict optimal conditions from sparse datasets, reducing trial-and-error iterations .

Q. Example Optimization Workflow :

Screening Phase : Test 20–30 reaction conditions using a Plackett-Burman design .

Modeling Phase : Train a Bayesian model on yield data to identify critical parameters.

Validation Phase : Confirm predicted optimal conditions (e.g., 55°C, 1.3 eq. K₂CO₃) in triplicate .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in silico activity data?

  • False Positives in Silico : Re-dock the compound using multiple software (e.g., AutoDock Vina vs. GOLD) to assess scoring consistency .
  • Experimental Artifacts : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC ≥95%) .
  • Metabolic Interference : Test stability in assay buffers (e.g., LC-MS monitoring for degradation) .

Q. How to reconcile conflicting crystallographic and NMR data on conformational flexibility?

  • Dynamic NMR Studies : Analyze temperature-dependent spectra to detect rotameric states of the phenethyl group .
  • Molecular Dynamics (MD) Simulations : Compare 10-ns MD trajectories with crystallographic B-factors to identify flexible regions .

Methodological Best Practices

Q. What purification techniques are most effective for analogs with low solubility?

  • RP-HPLC : Use C18 columns with acetonitrile/water gradients (10–90%) for polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for non-polar impurities) .

Q. How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in lysates treated with the compound .
  • Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the analog to confirm intracellular target binding .

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